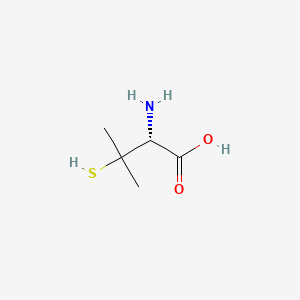
L-青霉胺
描述
DL-青霉胺是一种手性化合物,具有重要的医学应用。它是青霉素的衍生物,以其螯合特性而闻名,使其能够有效地结合和去除体内的重金属。 该化合物用于治疗多种疾病,包括威尔逊病、胱氨酸尿症和类风湿性关节炎 .
科学研究应用
DL-青霉胺在科学研究中有着广泛的应用。在化学中,它用作螯合剂来研究金属离子的相互作用。在生物学中,它用于研究重金属在生物系统中的作用。在医学中,它用于治疗威尔逊病、胱氨酸尿症和类风湿性关节炎等疾病。 此外,它还可用于治疗重金属中毒,以及作为某些自身免疫性疾病的免疫抑制剂 .
作用机制
DL-青霉胺的作用机制与其结合重金属并形成稳定络合物的能力有关。这种结合阻止了金属参与有害的生化反应,并促进了其从体内排出。该化合物还具有免疫抑制特性,这对治疗类风湿性关节炎有益。 它抑制巨噬细胞的活性并减少白细胞介素-1(一种促炎细胞因子)的产生 .
生化分析
Biochemical Properties
L-Penicillamine is known to interact with various biomolecules. It is used as a chelating agent, binding to accumulated copper in patients with Wilson’s disease, allowing it to be eliminated in the urine . In cystinuria, L-Penicillamine binds with cysteine to yield a mixed disulfide which is more soluble than cystine .
Cellular Effects
L-Penicillamine has been shown to have significant effects on cellular processes. It is used as a form of immunosuppression to treat rheumatoid arthritis, where it inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross-linkage .
Molecular Mechanism
The molecular mechanism of L-Penicillamine involves its role as a chelating agent. In Wilson’s disease, it binds copper, allowing it to be eliminated in the urine . In rheumatoid arthritis, L-Penicillamine inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross-linkage .
Temporal Effects in Laboratory Settings
It is known that the drug’s effects can be seen after a period of treatment, with improvements in conditions like Wilson’s disease and rheumatoid arthritis observed after continued use .
Dosage Effects in Animal Models
Specific studies on the dosage effects of L-Penicillamine in animal models are limited. It is known that the drug’s effects can vary based on the dosage and duration of treatment .
Metabolic Pathways
L-Penicillamine is involved in the metabolic pathways related to the conditions it treats. For instance, in Wilson’s disease, it plays a role in the metabolism of copper, helping to remove excess copper from the body .
准备方法
DL-青霉胺可以通过多种方法合成。一种常见的合成路线是青霉素与盐酸反应,然后水解生成青霉胺。 工业生产方法通常采用微生物发酵工艺,利用特定菌株生产该化合物 .
化学反应分析
DL-青霉胺会发生各种化学反应,包括氧化、还原和取代反应。已知它会与铜、铅和汞等重金属形成络合物。这些反应中常用的试剂包括盐酸、氢氧化钠和各种氧化剂。 这些反应生成的主要产物是金属-青霉胺络合物,然后从体内排出 .
相似化合物的比较
DL-青霉胺在结构上类似于半胱氨酸,半胱氨酸是一种含有硫醇基的氨基酸。它有两个额外的甲基,增强了它的螯合特性。类似的化合物包括二巯基丙醇和乙二胺四乙酸(EDTA),两者均用作螯合剂。 DL-青霉胺独特之处在于它能够特异性地靶向铜离子,使其在治疗威尔逊病方面特别有效 .
属性
IUPAC Name |
2-amino-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044687 | |
| Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.65e+00 g/L | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52-66-4, 25526-04-9, 1113-41-3, 52-67-5 | |
| Record name | (±)-Penicillamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Penicillamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC81988 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Penicillamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Penicillamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Penicillamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-β-mercaptovaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLAMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOP7Y1H98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198.5 °C | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Penicillamine exert its antivitamin B6 activity?
A1: L-Penicillamine acts as an antivitamin B6 primarily by forming a thiazolidine derivative with pyridoxal 5'-phosphate (PLP), the active form of vitamin B6 [, ]. This reaction effectively reduces the bioavailability of PLP, leading to a functional vitamin B6 deficiency.
Q2: How does L-Penicillamine affect the growth of E. coli?
A2: L-Penicillamine inhibits the growth of both wild-type and vitamin B6-requiring mutant strains of E. coli []. In the mutant strain, this inhibition is more pronounced and directly linked to vitamin B6 deficiency caused by L-Penicillamine's interaction with PLP. Interestingly, the wild-type strain can partially circumvent this deficiency by upregulating vitamin B6 biosynthesis.
Q3: What are the downstream effects of L-Penicillamine's interaction with copper in Wilson's Disease?
A3: L-Penicillamine chelates copper in vivo, a key mechanism in treating Wilson’s disease []. This chelation enhances copper excretion and potentially reduces copper accumulation in tissues, mitigating the disease's progression.
Q4: What is the role of L-Penicillamine in modulating nitric oxide (NO)-induced cell injury?
A4: While L-Penicillamine itself can be nitrosylated to form S-nitroso-N-acetyl-D,L-penicillamine (SNAP), a NO donor, research suggests its role in NO-mediated processes is complex []. Some studies indicate a potential protective effect of increased intracellular tetrahydrobiopterin (BH4) levels, a cofactor for nitric oxide synthase, against SNAP-induced endothelial cell injury []. This protection may be attributed to BH4's ability to reduce oxidative stress induced by hydrogen peroxide, a byproduct of NO metabolism.
Q5: What is the molecular formula and weight of L-Penicillamine?
A5: The molecular formula of L-Penicillamine is C5H11NO2S, and its molecular weight is 149.21 g/mol.
Q6: Is there any spectroscopic data available to differentiate L-Penicillamine from its enantiomer, D-Penicillamine?
A6: Yes, terahertz time-domain spectroscopy (THz-TDS) has been successfully employed to differentiate L-Penicillamine from D-Penicillamine and DL-Penicillamine []. The distinct absorption spectra observed are attributed to differences in crystal structure and vibrational modes within the crystal lattice of each form.
Q7: Has L-Penicillamine been used in material science applications?
A7: Yes, L-Penicillamine has been investigated in material science, specifically for modifying quartz crystal microbalances (QCMs) using a vapor-diffused molecular assembly technique []. This modification allows for the specific recognition and measurement of chiral molecules, showcasing its potential in sensor development.
Q8: Does L-Penicillamine exhibit any catalytic properties?
A8: While not a catalyst in the traditional sense, L-Penicillamine plays a crucial role in a novel bio-inspired nitrile hydration system []. When combined with cobalt(III) and a pyridine-2,6-dicarboxylic acid scaffold, L-Penicillamine facilitates the conversion of nitriles to amides, mimicking the activity of the metalloenzyme nitrile hydratase.
Q9: Have any computational studies been conducted on L-Penicillamine?
A9: While the provided research excerpts do not focus on computational studies, this area holds potential for future research. Computational methods could be employed to further investigate the interaction of L-Penicillamine with PLP, explore its metal-chelating properties, and design novel derivatives with enhanced therapeutic profiles.
Q10: How does the structure of L-Penicillamine contribute to its anti-oxytocin activity?
A10: Research on oxytocin analogues reveals that modifications to the structure of L-Penicillamine can significantly alter its biological activity [, ]. Replacing the cysteine residue in oxytocin with L-Penicillamine, as seen in [1-L-penicillamine]oxytocin, results in a potent oxytocin antagonist. This suggests that the specific structural features of L-Penicillamine at position 1 are crucial for interfering with oxytocin's interaction with its receptor.
Q11: Does the chirality of Penicillamine affect its biological activity?
A11: Yes, chirality significantly influences the biological activity of Penicillamine. D-Penicillamine and L-Penicillamine exhibit different pharmacological properties [, , , , ]. Notably, D-Penicillamine demonstrates less antivitamin B6 activity compared to the L-isomer [, ].
Q12: What are the SHE considerations associated with L-Penicillamine use and handling?
A12: While specific SHE regulations are not discussed in the provided research, it's crucial to handle L-Penicillamine with appropriate safety measures. Like many pharmaceuticals, L-Penicillamine may pose risks if not handled appropriately during manufacturing, use, and disposal.
Q13: How does L-Penicillamine impact the growth of Sarcoma 180 tumor cells in vivo?
A13: L-Penicillamine demonstrates a significant retardation effect on the growth of solid Sarcoma 180 tumors in mice models, especially when combined with a pyridoxine-deficient diet []. This antitumor activity is attributed to L-Penicillamine's role as a vitamin B6 antagonist, highlighting the importance of vitamin B6 in tumor growth.
Q14: What are the potential toxicities associated with L-Penicillamine administration?
A14: While not the focus of this Q&A, it's important to acknowledge that L-Penicillamine can induce pyridoxine deficiency, especially with prolonged use []. This side effect highlights the importance of monitoring vitamin B6 levels during L-Penicillamine therapy.
Q15: What were the early clinical applications of Penicillamine?
A15: Penicillamine was first introduced as a treatment for Wilson's disease due to its ability to chelate copper []. This marked a significant milestone in managing this genetic disorder.
Q16: When was the anti-vitamin B6 activity of L-Penicillamine first reported?
A16: The anti-pyridoxine activity of L-penicillamine was first reported in 1957 by Kuchinskas and du Vigneaud []. This discovery was pivotal in understanding the potential side effects associated with L-Penicillamine therapy.
Q17: How does the research on L-Penicillamine bridge different scientific disciplines?
A17: The research on L-Penicillamine exemplifies the interconnected nature of scientific disciplines. From its initial application as a chelating agent in medicine [] to its exploration in material science for sensor development [], L-Penicillamine has spurred research across diverse fields. The study of its interactions with biological systems, particularly its role in modulating enzymatic activity [, , ] and influencing cellular processes [], further underscores the importance of cross-disciplinary approaches in advancing our understanding of this molecule and its potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


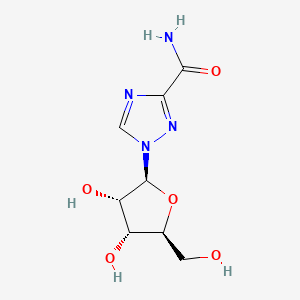
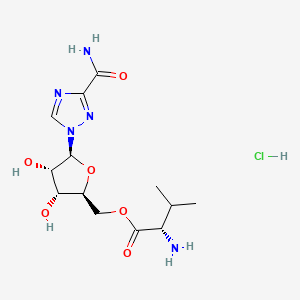
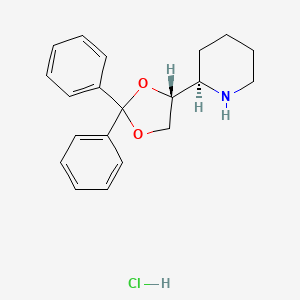
![5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1675192.png)

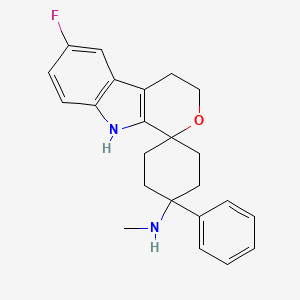

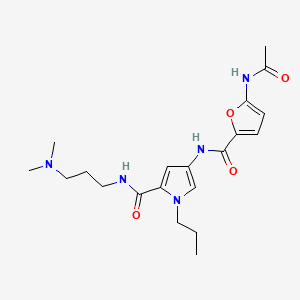

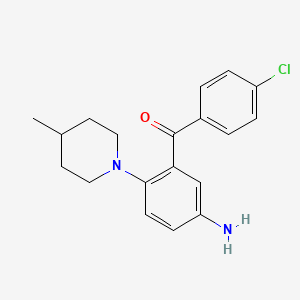
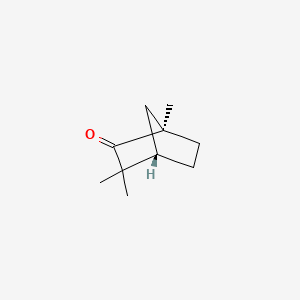
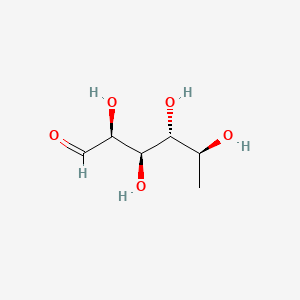
![4-(Trifluoromethyl)-8,8-dimethyl-8,9-dihydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B1675208.png)
![1,1-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]cyclohexane](/img/structure/B1675210.png)
